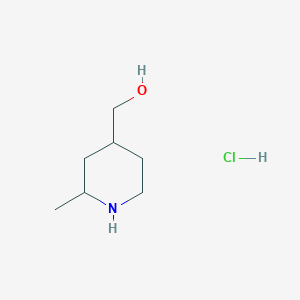

(2-Methylpiperidin-4-yl)methanol hydrochloride

Description

(2-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 1554168-27-2) is a piperidine-derived compound with a methyl group at the 2-position and a hydroxymethyl group at the 4-position of the piperidine ring. Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 129.20 g/mol (free-salt form) . The compound is typically synthesized via reduction or deprotection reactions, as seen in analogous piperidine derivatives . It serves as a key intermediate in pharmaceutical research, particularly in the development of small-molecule inhibitors and chiral building blocks .

Properties

IUPAC Name |

(2-methylpiperidin-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-4-7(5-9)2-3-8-6;/h6-9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOVQUIZCUZVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-4-yl)methanol hydrochloride typically involves the reaction of 2-methylpiperidine with formaldehyde under acidic conditions to form the intermediate (2-Methylpiperidin-4-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for (2-Methylpiperidin-4-yl)methanol hydrochloride often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2-Methylpiperidin-4-yl)ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(2-Methylpiperidin-4-yl)methanol hydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (2-Methylpiperidin-4-yl)methanol hydrochloride with structurally related piperidine derivatives:

Key Observations

4-(Diphenylmethoxy)piperidine HCl (CAS: 65214-86-0) exhibits significantly higher lipophilicity due to aromatic groups, impacting membrane permeability.

Stereochemistry: The racemic rac-[(2R,4R)-2-Methylpiperidin-4-yl]methanol HCl (CAS: 2044705-36-2) highlights the importance of stereoisomerism in drug design, as enantiomers may differ in pharmacokinetics and target binding.

Positional Isomerism: [(3R,4R)-4-Methylpiperidin-3-yl]methanol HCl demonstrates how shifting the hydroxymethyl group from the 4- to 3-position alters the molecule’s hydrogen-bonding capacity and spatial orientation.

Aromatic vs. Aliphatic Substituents :

- The 2-methylphenyl derivative (CAS: 1803562-95-9) introduces aromaticity, which could enhance binding to hydrophobic pockets in biological targets compared to aliphatic substituents.

Biological Activity

(2-Methylpiperidin-4-yl)methanol hydrochloride is a chiral organic compound with significant potential in pharmaceutical research due to its biological activity. This compound features a piperidine ring and is characterized by two chiral centers, which play a crucial role in its interaction with various biological targets. The hydrochloride form enhances its solubility, making it suitable for diverse applications in medicine and chemistry.

- Molecular Formula : C₇H₁₈ClN

- Molar Mass : Approximately 129.2 g/mol

- Structure : The compound consists of a piperidine ring with a hydroxymethyl group, contributing to its biological interactions.

The biological activity of (2-Methylpiperidin-4-yl)methanol hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Its chirality affects binding affinity and specificity, influencing various biochemical pathways. The compound has been studied for its potential to inhibit or activate enzymes, which could lead to therapeutic applications in treating various diseases.

Biological Activity Overview

Research indicates that (2-Methylpiperidin-4-yl)methanol hydrochloride exhibits several biological activities, including:

- Enzyme Interaction : Studies have shown that this compound can modulate enzyme activity, impacting metabolic pathways relevant to drug metabolism and pharmacokinetics.

- Receptor Binding : It has been investigated for its ability to bind to various receptors, potentially influencing neurotransmission and other physiological processes.

- Therapeutic Potential : Preliminary findings suggest that the compound may have applications in treating conditions such as pain, inflammation, and possibly neurological disorders.

Comparative Studies

To illustrate the biological activity of (2-Methylpiperidin-4-yl)methanol hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| (2-Methylpiperidin-4-yl)methanol hydrochloride | Enzyme modulation | TBD | Potential therapeutic applications |

| Isoquinuclidine | Receptor antagonist | 15.6 | Lower lipophilicity compared to others |

| Galantamine | AChE inhibitor | TBD | Used in Alzheimer's treatment |

Case Studies

- Neuropharmacological Effects : In a study examining the effects of (2-Methylpiperidin-4-yl)methanol hydrochloride on neurotransmitter systems, researchers found that this compound modulated dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia.

- Anti-inflammatory Properties : Another investigation revealed that (2-Methylpiperidin-4-yl)methanol hydrochloride demonstrated significant anti-inflammatory effects in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.

- Chirality and Binding Affinity : A detailed study highlighted the importance of chirality in determining the binding affinity of (2-Methylpiperidin-4-yl)methanol hydrochloride to specific enzymes. The research emphasized how different enantiomers could exhibit varying degrees of biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.